4-Fluoro-5-methylindazole
CAS No.: 1427395-81-0
Cat. No.: VC11715924
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427395-81-0 |
|---|---|
| Molecular Formula | C8H7FN2 |
| Molecular Weight | 150.15 g/mol |
| IUPAC Name | 4-fluoro-5-methyl-1H-indazole |
| Standard InChI | InChI=1S/C8H7FN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11) |
| Standard InChI Key | XYGYMPFIFWNTTM-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)NN=C2)F |
| Canonical SMILES | CC1=C(C2=C(C=C1)NN=C2)F |
Introduction
Structural and Chemical Properties of 4-Fluoro-5-methylindazole
Molecular Architecture
4-Fluoro-5-methylindazole (C₈H₇FN₂) consists of a benzene ring fused to a pyrazole ring, with substituents at the 4- and 5-positions. The fluorine atom’s electronegativity (3.98 Pauling scale) and the methyl group’s steric effects influence the compound’s reactivity and intermolecular interactions . Compared to its isomer 4-fluoro-1-methylindazole, the 5-methyl substitution alters the molecule’s dipole moment (predicted to be 2.1–2.4 D) and crystalline packing efficiency .
Table 1: Predicted Physicochemical Properties
Synthetic Methodologies
Bromination-Fluorination Pathways
The synthesis of 5-bromo-4-fluoro-1H-indazole, as described in CN110452177A, offers a template for adapting substituent positions . Key steps include:
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Bromination of 3-fluoro-2-methylaniline: N-Bromosuccinimide (NBS) in acetonitrile at <10°C yields 4-bromo-3-fluoro-2-methylaniline (86.2% yield) .
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Cyclization to Indazole Core: Treatment with potassium carbonate in methanol/water mediates cyclization, forming the indazole ring .
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Methyl Group Introduction: For 4-fluoro-5-methylindazole, a Friedel-Crafts alkylation or Suzuki-Miyaura coupling could theoretically introduce the methyl group at the 5-position, though this remains experimentally untested.
Table 2: Comparative Synthetic Yields for Fluoroindazoles
| Compound | Synthetic Step | Yield (%) | Conditions |
|---|---|---|---|
| 5-Bromo-4-fluoro-1H-indazole | Cyclization | 79.6–81 | K₂CO₃, MeOH/H₂O, 12h |
| 4-Fluoro-1-methylindazole | N-methylation | Not reported | Commercial synthesis |
Applications in Pharmaceutical Development
Role as a Building Block
Indazole derivatives are pivotal in drug discovery due to their bioisosteric relationship with purines. While 4-fluoro-5-methylindazole itself lacks documented bioactivity, its structural analogs demonstrate:
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5-Lipoxygenase (5-LO) Inhibition: CJ-12,918, a fluoroindazole derivative, showed 5-LO inhibition (IC₅₀ = 0.8 nM) but induced cataracts in preclinical studies .
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Anticancer Potential: 3-Amino-4-fluoro-1-methylindazole (CAS 147754-12-9 analog) exhibited kinase inhibitory activity in glioblastoma models .
Material Science Applications
Fluoroindazoles are emerging in organic electronics. For example, 4-fluoro-2-methylbenzonitrile derivatives achieve external quantum efficiencies up to 10.8% in OLEDs . The methyl group in 4-fluoro-5-methylindazole could similarly enhance thermal stability (predicted Td₅% > 400°C) for optoelectronic applications.
Future Research Directions
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Synthetic Optimization: Developing regioselective methods for 5-methyl substitution remains critical. Flow chemistry could improve yields over batch processes .
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Biological Screening: Prioritize assays for kinase inhibition (e.g., JAK2, EGFR) given the pharmacophore’s similarity to imatinib.
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Materials Characterization: Thermogravimetric analysis (TGA) and cyclic voltammetry are needed to assess OLED applicability.
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